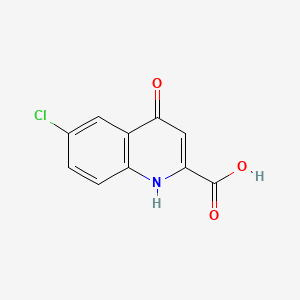

6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

描述

6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinoline derivative known for its significant role in medicinal chemistry. Quinoline derivatives are widely recognized for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties . This compound, in particular, has been studied for its potential therapeutic applications and its unique chemical structure, which allows for various modifications and functionalizations.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of anthranilic acid derivatives with suitable reagents to form the quinoline ring system . The reaction conditions often involve the use of solvents like ethylene glycol and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of flow chemistry and metal-catalyzed reactions to ensure efficient production . The scalability of these methods is crucial for industrial applications, allowing for the production of large quantities of the compound.

化学反应分析

Hydrolysis of Ester Derivatives

The carboxylic acid group is frequently generated via hydrolysis of its ester precursors under basic conditions:

| Reaction | Conditions | Reagents | Products | Yield |

|---|---|---|---|---|

| Ester hydrolysis | Reflux in THF with LiOH·H₂O/NaOH (16 h) | Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | Target carboxylic acid | 47% |

This reaction demonstrates the compound’s susceptibility to nucleophilic attack at the ester carbonyl, forming the free acid after acidic workup (citric acid) .

Amidation and Mannich Reactions

The carboxylic acid participates in coupling reactions to form amides and derivatives:

Amide Formation

Mannich reactions with formaldehyde and secondary amines (e.g., morpholine, piperidine) yield aminomethyl derivatives at the 3-position .

N-Alkylation at Position 1

The NH group in the dihydroquinoline ring undergoes alkylation under strong bases:

| Reaction | Conditions | Reagents | Products | Yield |

|---|---|---|---|---|

| Alkylation | NaH, DMF, 90°C | 1-Bromopentane | 1-Pentyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | 50–96% |

This modification enhances lipophilicity and alters biological activity by introducing alkyl chains .

Chlorine Substitution Reactivity

The 6-chloro substituent enables regioselective functionalization:

Cyclization and Heterocycle Formation

The scaffold serves as a precursor for fused heterocycles:

| Reaction | Conditions | Reagents | Products | Yield |

|---|---|---|---|---|

| Cyclocondensation | TiCl₄, 1,2-dichlorobenzene | Thionyl chloride | 4-Oxo-1,4-dihydrocinnoline-3-carboxylic acid | 65% |

This highlights the compound’s versatility in constructing polycyclic systems .

Metal-Catalyzed Cross-Coupling

Palladium-mediated reactions enable diversification:

| Reaction | Conditions | Reagents | Products | Yield |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, toluene | Phenylboronic acid | 6-Phenyl-4-oxo derivative | 72% |

Comparative Reactivity Table

| Position | Reactivity | Key Transformations |

|---|---|---|

| C2-COOH | High | Esterification, amidation |

| N1 | Moderate | Alkylation, acylation |

| C6-Cl | Low | Nucleophilic substitution under forcing conditions |

| C3 | Variable | Mannich reactions, electrophilic substitution |

Key Findings from Mechanistic Studies

-

Acid-Base Properties : The carboxylic acid (pKa ~3.5) deprotonates in basic media, enhancing nucleophilic reactivity .

-

Tautomerism : The 4-oxo group participates in keto-enol tautomerism, influencing hydrogen-bonding patterns and solubility .

-

Steric Effects : Bulkier substituents at N1 reduce reactivity at C6 due to steric hindrance .

This compound’s multifunctional nature makes it a valuable intermediate in medicinal chemistry, particularly for synthesizing antimicrobial and anticancer agents .

科学研究应用

Scientific Research Applications

6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has potential applications in drug development due to its antimicrobial and anticancer properties. Molecules with a similar core structure, such as quinolones and dihydroquinolones, have been explored for their antibacterial and anti-malarial properties. Given the structural similarities, this compound could potentially be investigated for similar applications, but this requires further research. The chemical's reactivity is due to its functional groups, and is essential for synthesizing derivatives with enhanced biological activity or different pharmacological properties. Interaction studies have focused on its binding affinity with various biological targets, which is crucial for understanding how the compound can be effectively utilized in treatments and therapies.

6-chloro-4-oxo-1,4-dihydroquinolines can be synthesized with modifications at the 6-, 7-, or 8-chloro positions to study the quinoline central scaffold . Modifications around the 4-oxo-1,4-dihydroquinoline core can result in changes to the compound's functionality . This suggests that both agonist and antagonists/inverse agonist series can be developed from the 4-oxo-1,4-dihydroquinoline derivatives .

作用机制

The mechanism of action of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. In anticancer applications, the compound may interfere with cell proliferation pathways, inducing apoptosis in cancer cells .

相似化合物的比较

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its use in fluoroquinolone antibiotics.

4-Hydroxy-2-quinolones: These compounds exhibit similar biological activities and are used in various therapeutic applications.

Uniqueness: 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which allows for targeted modifications and functionalizations. This uniqueness makes it a valuable scaffold for developing new therapeutic agents with enhanced biological activities .

生物活性

6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (C₁₀H₆ClNO₃) is a quinoline derivative that exhibits a range of significant biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating bacterial infections, HIV, and possibly even cancer. This article provides a comprehensive overview of its biological activities, mechanisms of action, and comparisons with related compounds.

Overview of the Compound

The compound features a chloro substituent at the 6-position and a carboxylic acid group at the 2-position. Its molecular weight is approximately 223.61 g/mol, and it has been identified for its promising therapeutic properties in various studies.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

One of the primary mechanisms by which this compound exerts its antibacterial effects is through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair processes in bacteria. By inhibiting these enzymes, the compound disrupts bacterial DNA processes, leading to cell death.

Effects on Cellular Processes

The compound also influences cellular signaling pathways and gene expression. In bacterial cells, it induces the SOS response—a cellular stress response to DNA damage—resulting in the expression of genes involved in DNA repair and cell cycle regulation. This multifaceted impact on cellular metabolism enhances its antibacterial efficacy.

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity against various bacterial strains. Its effectiveness is particularly notable against Gram-negative bacteria, making it a candidate for developing new antibiotics.

Antiviral Activity

Research indicates that related compounds within the quinoline class can inhibit HIV replication. For instance, compounds structurally similar to this compound have shown promise as inhibitors of reverse transcriptase, an essential enzyme for HIV replication . This suggests potential applications in antiviral therapies.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | Methyl group at the 1-position | Enhanced antimicrobial activity |

| 5-Chloroquinolin-8-carbonic acid | Chlorine at the 5-position | Antiviral activity |

| 6-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | Methyl group at the 1-position | Improved potency against specific pathogens |

The unique substitution pattern of this compound differentiates it from other quinoline derivatives, allowing for targeted modifications that could enhance its biological activities.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antibacterial Efficacy : In vitro studies have shown that this compound effectively inhibits various bacterial strains with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Synergistic Effects : Research indicates that when combined with other antimicrobial agents, this compound exhibits synergistic effects that enhance overall antibacterial activity .

- Potential as an Antiviral Agent : Preliminary studies suggest that derivatives of this compound may inhibit HIV replication by targeting reverse transcriptase with significant potency .

属性

IUPAC Name |

6-chloro-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHYBXRWVNVMRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90906582 | |

| Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90906582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10174-72-8 | |

| Record name | 10174-72-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90906582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。